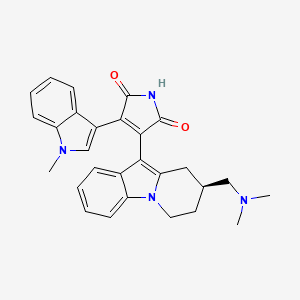

(S)-Ro 32-0432 free base

Description

Propriétés

IUPAC Name |

3-[(8S)-8-[(dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O2/c1-30(2)15-17-12-13-32-22-11-7-5-9-19(22)24(23(32)14-17)26-25(27(33)29-28(26)34)20-16-31(3)21-10-6-4-8-18(20)21/h4-11,16-17H,12-15H2,1-3H3,(H,29,33,34)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGHOAZJQNLNFD-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5C[C@H](CCN5C6=CC=CC=C64)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701103763 | |

| Record name | 3-[(8S)-8-[(Dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701103763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151342-35-7 | |

| Record name | 3-[(8S)-8-[(Dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151342-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ro 32-0432 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151342357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(8S)-8-[(Dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701103763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-Ro 32-0432 Free Base: A Technical Guide to its Mechanism of Action as a Protein Kinase C Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Ro 32-0432 is a potent, selective, and cell-permeable inhibitor of protein kinase C (PKC), a family of serine/threonine kinases pivotal in cellular signaling pathways regulating proliferation, differentiation, and apoptosis. This technical guide provides an in-depth analysis of the mechanism of action of (S)-Ro 32-0432, presenting its inhibitory profile, detailing its effects on cellular signaling, and offering comprehensive experimental protocols for its use in research. The information is curated to support further investigation and application of this compound in drug discovery and development.

Core Mechanism of Action: Selective Inhibition of Conventional PKC Isoforms

(S)-Ro 32-0432 is a bisindolylmaleimide derivative that functions as a highly selective inhibitor of the conventional protein kinase C (cPKC) isoforms (α, βI, βII, and γ). Its mechanism of action is centered on its ability to compete with the binding of diacylglycerol (DAG), a crucial second messenger for PKC activation. This competitive inhibition at the regulatory domain prevents the conformational changes necessary for kinase activation, thereby blocking the phosphorylation of downstream substrates.

The compound exhibits a notable degree of selectivity for cPKCs over novel (nPKC) and atypical (aPKC) PKC isoforms. This selectivity is critical for its utility as a research tool, allowing for the specific interrogation of cPKC-mediated signaling pathways.

Quantitative Inhibitory Profile

The potency and selectivity of (S)-Ro 32-0432 have been quantified through various in vitro assays. The following tables summarize the key inhibitory constants (IC50 and binding affinities) against a range of PKC isoforms and a broader kinase panel.

Table 1: Inhibitory Activity against PKC Isoforms

| PKC Isoform | IC50 / Binding Affinity (nM) | Source |

| PKCα | 9 | [1] |

| PKCβI | 28 | [1] |

| PKCβII | 31 | [1] |

| PKCγ | 37 | [1] |

| PKCε | 108 | [1] |

Table 2: Kinase Selectivity Profile (Selected Kinases)

While (S)-Ro 32-0432 is highly selective for PKC, broader kinase screening has revealed some off-target activities at higher concentrations. The following data is derived from a comprehensive kinase screen and highlights the most significant off-target interactions.

| Kinase | Inhibition at 500 nM (%) |

| GSK3α | >80 |

| GSK3β | >80 |

| RSK1 | >80 |

| RSK2 | >80 |

| RSK3 | >80 |

| RSK4 | >80 |

| PIM1 | >80 |

| PIM3 | >80 |

| FLT3 | >80 |

| S6 Kinase | >80 |

| MAPKAP-K1β | >80 |

Data summarized from discussions of a comprehensive kinase screen.

Key Signaling Pathways and Cellular Effects

(S)-Ro 32-0432 has been instrumental in elucidating the role of PKC in various physiological and pathophysiological processes. Its application has demonstrated the critical involvement of cPKCs in T-cell activation, cardiac function, and endothelial permeability.

T-Cell Activation

In T-lymphocytes, activation of the T-cell receptor (TCR) leads to the activation of PKC. (S)-Ro 32-0432 has been shown to inhibit key downstream events in this pathway, including the secretion of interleukin-2 (IL-2) and the expression of the IL-2 receptor, ultimately preventing T-cell proliferation.[2] This makes it a valuable tool for studying autoimmune and inflammatory diseases.

References

(S)-Ro 32-0432 Free Base: A Technical Guide to its PKC Isoform Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the protein kinase C (PKC) isoform selectivity profile of the potent and cell-permeable inhibitor, (S)-Ro 32-0432 free base. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to support research and drug development efforts targeting PKC.

Executive Summary

(S)-Ro 32-0432 is a well-characterized, ATP-competitive inhibitor of protein kinase C. It exhibits a notable selectivity profile, demonstrating higher potency towards conventional PKC isoforms compared to novel and atypical isoforms. This guide serves as a comprehensive resource for understanding its specific interactions with various PKC family members.

Data Presentation: PKC Isoform Selectivity

The inhibitory activity of (S)-Ro 32-0432 against various PKC isoforms is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values, providing a clear comparison of its potency across different isoforms.

| PKC Isoform | IC50 (nM) | Isoform Class | Reference |

| PKCα | 9.3 | Conventional (cPKC) | [1][2] |

| PKCβI | 28 | Conventional (cPKC) | [1][2] |

| PKCβII | 30 | Conventional (cPKC) | [1][2] |

| PKCγ | 36.5 | Conventional (cPKC) | [1][2] |

| PKCε | 108.3 | Novel (nPKC) | [1][2] |

Note: IC50 values can vary depending on experimental conditions, such as ATP concentration.

At a concentration of 500 nM, Ro-32-0432 has been shown to inhibit all conventional and novel PKC isoenzymes by over 87%.[3][4] It also demonstrates inhibitory activity against atypical PKC isoenzymes, reducing their activity by 64-69%.[3][4] Notably, it is one of the few kinase inhibitors identified to substantially inhibit PKCζ.[3][4]

Experimental Protocols

The determination of the PKC isoform selectivity of (S)-Ro 32-0432 relies on robust in vitro kinase assays. The following is a generalized protocol based on commonly employed methodologies.

In Vitro PKC Kinase Activity Assay (Radioisotopic)

This assay measures the transfer of a radiolabeled phosphate from ATP to a specific PKC substrate.

Materials:

-

Purified, active PKC isoforms (α, βI, βII, γ, ε, etc.)

-

This compound stock solution (in DMSO)

-

PKC substrate (e.g., myelin basic protein, histone H1, or a specific peptide substrate)

-

Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)

-

PKC cofactors (e.g., phosphatidylserine (PS) and diacylglycerol (DAG))

-

[γ-³²P]ATP

-

Stop Solution (e.g., 50 mM EDTA)

-

Phosphocellulose paper or SDS-PAGE equipment

-

Scintillation counter or autoradiography imaging system

Procedure:

-

Prepare Reaction Mixture: In a microcentrifuge tube, combine the kinase assay buffer, PKC cofactors, and the specific PKC substrate.

-

Add Inhibitor: Add varying concentrations of (S)-Ro 32-0432 or a vehicle control (DMSO) to the reaction mixture.

-

Pre-incubation: Gently mix and pre-incubate the mixture for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate Kinase Reaction: Add the purified PKC isoform to the reaction mixture and mix gently.

-

Start Phosphorylation: Initiate the phosphorylation reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).

-

Stop Reaction: Terminate the reaction by adding the stop solution.

-

Separation: Separate the phosphorylated substrate from the unreacted [γ-³²P]ATP. This can be achieved by spotting the reaction mixture onto phosphocellulose paper followed by washing, or by running the samples on an SDS-PAGE gel.

-

Quantification: Quantify the amount of incorporated radiolabel using a scintillation counter or by exposing the gel to an autoradiography film or a phosphorimager screen.

-

Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways involving PKC activation, providing a conceptual framework for the role of inhibitors like (S)-Ro 32-0432.

Caption: Conventional PKC Activation and Inhibition.

Caption: Workflow for In Vitro PKC Inhibition Assay.

References

(S)-Ro 32-0432: A Technical Guide to its Impact on Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

(S)-Ro 32-0432 is a potent and selective, cell-permeable inhibitor of protein kinase C (PKC), a family of enzymes crucial in regulating a multitude of cellular processes. This technical guide provides an in-depth analysis of the downstream signaling pathways modulated by (S)-Ro 32-0432, offering valuable insights for researchers in cell biology, pharmacology, and drug development. The information is presented through structured data tables, detailed experimental protocols, and clear visual diagrams of the affected pathways.

Core Mechanism of Action

(S)-Ro 32-0432 primarily functions as an ATP-competitive inhibitor of PKC, exhibiting greater selectivity for conventional PKC isoforms (cPKC) such as PKCα and PKCβI over novel and atypical isoforms.[1][2] Its inhibitory action disrupts the phosphorylation cascade initiated by PKC, thereby altering numerous downstream cellular functions.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the inhibitory activity of (S)-Ro 32-0432 against various PKC isoforms and its effects in different experimental models.

| Target | IC50 Value | Notes | Reference |

| PKCα | 9 nM | High selectivity | [1] |

| PKCβI | 28 nM | [1] | |

| PKCε | 108 nM | Lower selectivity compared to cPKCs | [1] |

| Myosin Light Chain Kinase (MLCK) | 11.3 µM | Significantly weaker inhibition | [4] |

| Protein Kinase A (PKA) | 22.4 µM | Significantly weaker inhibition | [4] |

| Experimental Model | Concentration Used | Observed Effect | Reference |

| Human Brain Microvascular Endothelial Cells (HBMEC) | 1-5 µM | Restoration of BBB integrity under hyperglycemic conditions | [5] |

| Human Pulmonary Artery Endothelial Cells (HPAEC) | 10 µM | Attenuation of 2-methoxyestradiol (2ME)-induced decrease in transepithelial electrical resistance (TER) | [6] |

| Guinea-pig aorta | ~200 nM (IC50) | Abolished phorbol myristate acetate (PMA)-induced contractions | [4] |

| Experimental Autoimmune Myocarditis (EAM) Rats | 1 mg/kg (intraperitoneal) | Shortened prolonged QRS duration | [7] |

| Primary mesangial cells | 10 nmol/l | Reduced AGE-induced elevation in phosphorylated PKC-α | [8] |

Downstream Signaling Pathways Modulated by (S)-Ro 32-0432

(S)-Ro 32-0432 has been shown to impact a variety of signaling cascades downstream of PKC. The following sections detail these pathways, accompanied by visual representations.

RhoA/Rho-Kinase Signaling Pathway in Endothelial Cells

In human brain microvascular endothelial cells (HBMEC), hyperglycemia-induced activation of PKC-α leads to an increase in RhoA activity. This, in turn, promotes the phosphorylation of Myosin Light Chain 2 (MLC2) and the formation of actin stress fibers, ultimately disrupting the endothelial barrier. (S)-Ro 32-0432, by inhibiting PKC-α, normalizes RhoA activity, reduces MLC2 phosphorylation, and restores the integrity of the endothelial barrier.[5]

Caption: Inhibition of the PKCα-RhoA pathway by (S)-Ro 32-0432 in endothelial cells.

T-Cell Activation Pathway

The activation and proliferation of T-cells are dependent on PKC signaling. (S)-Ro 32-0432 has been demonstrated to inhibit key events in T-cell activation, including the secretion of Interleukin-2 (IL-2) and the expression of the IL-2 receptor. This ultimately prevents T-cell proliferation in response to stimuli.[9]

Caption: (S)-Ro 32-0432 blocks T-cell activation by inhibiting PKC-mediated signaling.

Cardiac Connexin 43 (Cx43) Phosphorylation Pathway

In the context of autoimmune myocarditis, increased PKC activity leads to hyperphosphorylation of Connexin 43 (Cx43) at specific serine residues (S368 and S262). This aberrant phosphorylation is associated with impaired gap junction communication and prolonged QRS duration. Treatment with (S)-Ro 32-0432 has been shown to decrease the phosphorylation of Cx43, thereby improving cardiac electrical conduction.[7]

Caption: (S)-Ro 32-0432's role in modulating cardiac Cx43 phosphorylation.

Key Experimental Protocols

This section provides an overview of common methodologies used to investigate the effects of (S)-Ro 32-0432.

Western Blot Analysis for Protein Phosphorylation

-

Objective: To determine the effect of (S)-Ro 32-0432 on the phosphorylation state of specific downstream target proteins.

-

Cell Culture and Treatment: Cells (e.g., HPAECs, HBMECs) are cultured to a suitable confluency.[5][6] Prior to stimulation, cells are often serum-starved.[6] Cells are pre-treated with (S)-Ro 32-0432 at a specified concentration (e.g., 10 µM) for a designated time (e.g., 15 minutes) before being challenged with a stimulus (e.g., 10 mM 2ME or hyperglycemic conditions).[5][6]

-

Lysis and Protein Quantification: After treatment, cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated form of the target protein (e.g., phospho-PKCα/βII, phospho-MLC2) and the total form of the protein.[5][6][10] An antibody against a housekeeping protein (e.g., β-actin, GAPDH) is used as a loading control.[6][10]

-

Detection and Analysis: The membrane is then incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the ratio of the phosphorylated protein to the total protein is calculated.[6]

In Vivo Administration in Animal Models

-

Objective: To assess the systemic efficacy of (S)-Ro 32-0432 in disease models.

-

Animal Models: Mice (e.g., C57BL/6N) or rats (e.g., Lewis rats) are commonly used.[6][7]

-

Administration: (S)-Ro 32-0432 is typically dissolved in a suitable vehicle such as dimethyl sulfoxide (DMSO).[7] Administration can be via intravenous or intraperitoneal injection at a specified dosage (e.g., 1 mg/kg).[6][7] The dosing schedule can vary depending on the experimental design, for instance, a single administration or repeated doses over several days.[6][7]

-

Outcome Measures: The effects of the treatment are assessed by various means, such as measuring vascular leakage using Evans blue dye extravasation, recording electrocardiograms (ECG) to assess cardiac function, or histological analysis of tissues.[6][7]

Cell Viability and Proliferation Assays

-

Objective: To determine the effect of (S)-Ro 32-0432 on cell survival and growth.

-

Cell Culture and Treatment: T-cells or other relevant cell types are cultured in appropriate media.[9] The cells are stimulated with agents that induce proliferation (e.g., phorbol ester and phytohemagglutinin). (S)-Ro 32-0432 is added at various concentrations to determine its inhibitory effect.

-

Assay Methods: Cell proliferation can be measured by various methods, including:

-

Thymidine Incorporation Assay: Measuring the incorporation of radiolabeled thymidine into newly synthesized DNA.

-

MTT or WST-1 Assay: Colorimetric assays that measure the metabolic activity of viable cells.

-

-

Data Analysis: The results are typically expressed as a percentage of inhibition of proliferation compared to a vehicle-treated control.

This guide provides a comprehensive overview of the downstream signaling effects of (S)-Ro 32-0432, supported by quantitative data and methodological insights. This information is intended to serve as a valuable resource for the scientific community in furthering our understanding of PKC signaling and the therapeutic potential of its inhibitors.

References

- 1. Ro-32-0432 A selective cell-permeable protein kinase C inhibitor. | 145333-02-4 [sigmaaldrich.com]

- 2. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Involvement of Rho-kinase in contraction of guinea-pig aorta induced by prostanoid EP3 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Protein Kinase C-Mediated Hyperphosphorylation and Lateralization of Connexin 43 Are Involved in Autoimmune Myocarditis-Induced Prolongation of QRS Complex [frontiersin.org]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation [pubmed.ncbi.nlm.nih.gov]

- 10. JCI - PKC inhibition ameliorates the cardiac phenotype in a mouse model of myotonic dystrophy type 1 [jci.org]

Unveiling the Off-Target Landscape of (S)-Ro 32-0432: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-Ro 32-0432, a well-established potent inhibitor of Protein Kinase C (PKC), has been a valuable tool in dissecting the roles of this critical signaling enzyme. However, a comprehensive understanding of its cellular effects necessitates a thorough characterization of its interactions beyond the PKC family. This technical guide provides an in-depth analysis of the off-target cellular interactome of (S)-Ro 32-0432, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows to aid researchers in the precise interpretation of their experimental results and to inform drug development strategies.

Executive Summary

While (S)-Ro 32-0432 exhibits high affinity for conventional PKC isoforms, extensive kinase profiling has revealed a broader spectrum of activity. This guide summarizes the key off-target kinases identified in a comprehensive screen, providing quantitative inhibition data to inform on potential confounding effects in experimental systems. Detailed protocols for kinase activity screening are provided to ensure reproducibility and aid in the design of further selectivity studies. Visualized workflows and signaling pathways offer a clear perspective on the experimental processes and the potential cellular implications of (S)-Ro 32-0432's polypharmacology.

Quantitative Analysis of Off-Target Interactions

The selectivity of (S)-Ro 32-0432 has been systematically evaluated against a broad panel of kinases. The following table summarizes the significant off-target interactions observed in a landmark study by Bain et al. (2007), where the compound was screened at a concentration of 1 µM. The data is presented as the percentage of remaining activity of the respective kinase in the presence of the inhibitor.

| Kinase Target | Family | Remaining Activity (%) at 1 µM (S)-Ro 32-0432 |

| Primary Targets (for reference) | ||

| PKCα | AGC | 1 |

| PKCβI | AGC | 1 |

| PKCβII | AGC | 1 |

| PKCγ | AGC | 1 |

| PKCδ | AGC | 1 |

| PKCε | AGC | 1 |

| PKCη | AGC | 1 |

| PKCθ | AGC | 1 |

| Significant Off-Targets | ||

| MSK1 | AGC | 1 |

| RSK1 | AGC | 1 |

| RSK2 | AGC | 1 |

| S6K1 | AGC | 1 |

| ROCK-II | AGC | 10 |

| GRK2 | AGC | 15 |

| PKBα/Akt1 | AGC | 20 |

| PKA | AGC | 25 |

| GSK3α | CMGC | 1 |

| GSK3β | CMGC | 1 |

| DYRK1A | CMGC | 10 |

| CDK2/cyclin A | CMGC | 25 |

| p38α MAPK | CMGC | 30 |

| CHK1 | CAMK | 15 |

| PHK | CAMK | 20 |

| CaMKII | CAMK | 35 |

| Src | TK | 40 |

| Lck | TK | 45 |

Key Experimental Methodologies

The determination of the kinase selectivity profile of (S)-Ro 32-0432 was primarily achieved through in vitro kinase assays. The following provides a detailed protocol based on the methodologies employed in seminal kinase profiling studies.

In Vitro Kinase Inhibition Assay (Radiometric)

This method measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a specific peptide or protein substrate by the kinase of interest.

Materials:

-

Recombinant human kinases

-

Specific peptide or protein substrates for each kinase

-

(S)-Ro 32-0432 (or other test compounds) dissolved in DMSO

-

[γ-³³P]ATP

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl₂)

-

Phosphocellulose P81 paper or plates

-

Phosphoric acid (0.75%)

-

Scintillation counter and scintillation fluid

Procedure:

-

Assay Preparation: Prepare a master mix for each kinase containing the assay buffer, the specific substrate, and the recombinant kinase.

-

Compound Addition: Add (S)-Ro 32-0432 or DMSO (vehicle control) to the assay wells at the desired final concentration.

-

Reaction Initiation: Initiate the kinase reaction by adding the [γ-³³P]ATP solution. The final ATP concentration is typically kept at or near the Km for each kinase to ensure accurate determination of IC50 values.

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination and Substrate Capture: Spot a portion of the reaction mixture onto phosphocellulose P81 paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ-³³P]ATP will not.

-

Washing: Wash the phosphocellulose papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Quantification: Place the washed papers in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to the vehicle control.

Visualizing Potential Signaling Pathway Perturbations

The off-target interactions of (S)-Ro 32-0432 can lead to the modulation of signaling pathways beyond those directly regulated by PKC. The following diagram illustrates a simplified representation of some of the key pathways potentially affected by the identified off-target kinases. Researchers should consider these alternative mechanisms when interpreting cellular responses to (S)-Ro 32-0432 treatment.

Conclusion and Recommendations

The data presented in this guide underscore the importance of considering the off-target effects of (S)-Ro 32-0432 in experimental design and data interpretation. While it remains a potent and valuable tool for studying PKC, its interactions with other kinases, particularly within the AGC and CMGC families, can lead to complex cellular responses.

For researchers utilizing (S)-Ro 32-0432, it is recommended to:

-

Use the lowest effective concentration to minimize off-target effects.

-

Employ complementary approaches , such as using structurally distinct PKC inhibitors or genetic knockdown/knockout strategies, to validate findings.

-

Be mindful of the potential for confounding effects on pathways regulated by the identified off-target kinases, especially when studying processes such as cell proliferation, survival, and cytoskeletal dynamics.

For drug development professionals, the polypharmacology of (S)-Ro 32-0432 highlights the challenges in achieving absolute kinase selectivity. The off-target profile presented here can serve as a valuable reference for lead optimization and for anticipating potential side effects in preclinical and clinical development. A thorough understanding of the complete cellular target landscape of any kinase inhibitor is paramount for its successful translation into a safe and effective therapeutic.

(S)-Ro 32-0432 Free Base: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Protein Kinase C Inhibitor (S)-Ro 32-0432

This technical guide provides a comprehensive overview of the chemical and biological properties of (S)-Ro 32-0432, a potent and selective inhibitor of Protein Kinase C (PKC). The information is intended for researchers, scientists, and drug development professionals engaged in the study of signal transduction and the development of novel therapeutics.

Chemical Identity and Properties

(S)-Ro 32-0432 is a cell-permeable, orally active bisindolylmaleimide that demonstrates significant inhibitory activity against Protein Kinase C isoforms. While the free base is the active moiety, it is often supplied as a hydrochloride salt for improved stability and solubility.

Table 1: Chemical and Physical Properties of (S)-Ro 32-0432 Free Base

| Property | Value | Reference |

| CAS Number | 151342-35-7 | [1] |

| Molecular Formula | C₂₈H₂₈N₄O₂ | [2] |

| Molecular Weight | 452.55 g/mol | [2] |

| Appearance | Red solid | |

| Solubility | Soluble in DMSO (5 mg/mL) and methanol. | [3] |

| Storage | Store at -20°C for long-term stability. |

Biological Activity and Selectivity

(S)-Ro 32-0432 exhibits potent inhibitory activity against several Protein Kinase C (PKC) isoforms, with a degree of selectivity for the conventional (cPKC) isoforms (α, βI, βII, γ) over the novel (nPKC) and atypical (aPKC) isoforms. This selectivity makes it a valuable tool for dissecting the roles of specific PKC isoforms in various cellular processes.

Table 2: In Vitro Inhibitory Activity of (S)-Ro 32-0432 against PKC Isoforms

| Target Isoform | IC₅₀ (nM) | Reference |

| PKCα | 9 | [4][5] |

| PKCβI | 28 | [4][5] |

| PKCβII | 31 | [3] |

| PKCγ | 37 | [3] |

| PKCε | 108 | [4][5] |

| Total PKC | 21 | [3] |

Signaling Pathways

(S)-Ro 32-0432 primarily exerts its biological effects by inhibiting the catalytic activity of Protein Kinase C. PKC is a crucial node in many signal transduction pathways, regulating a wide array of cellular functions including proliferation, differentiation, apoptosis, and inflammation. By inhibiting PKC, (S)-Ro 32-0432 can modulate these downstream events.

Caption: A diagram illustrating the canonical PKC signaling pathway and the inhibitory action of (S)-Ro 32-0432.

Experimental Protocols

The following are generalized methodologies for key experiments involving the characterization of (S)-Ro 32-0432.

In Vitro Protein Kinase C Inhibition Assay

This protocol outlines a typical in vitro kinase assay to determine the IC₅₀ of (S)-Ro 32-0432 against a specific PKC isoform.

References

The Role of Protein Kinase C (PKC) Inhibition in Alzheimer's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the multifaceted role of Protein Kinase C (PKC) in the pathophysiology of Alzheimer's disease (AD). It explores the therapeutic potential of targeting PKC, summarizing key quantitative data, detailing experimental protocols, and visualizing complex signaling pathways. Dysregulation of PKC, a crucial family of serine/threonine kinases, is increasingly implicated in the core pathological features of AD, including amyloid-beta (Aβ) accumulation, tau hyperphosphorylation, and neuroinflammation.[1][2]

PKC Signaling in Alzheimer's Disease Pathophysiology

PKC isoforms play diverse and sometimes contradictory roles in the brain, influencing synaptic plasticity, memory formation, and neuronal survival.[1][3] Their dysregulation is a central feature of AD, contributing to the progression of the disease through several key mechanisms.

1.1. Amyloid Precursor Protein (APP) Processing

PKC is a key modulator of amyloid precursor protein (APP) processing, capable of directing it towards the non-amyloidogenic pathway.[4][5]

-

Non-amyloidogenic Pathway: Activation of specific PKC isoforms, particularly PKCα and PKCε, stimulates α-secretase (primarily ADAM10), an enzyme that cleaves APP within the Aβ domain.[3][5] This cleavage produces the soluble and neuroprotective fragment sAPPα and prevents the formation of the toxic Aβ peptide.[3][4]

-

Amyloidogenic Pathway: In contrast, some evidence suggests that other isoforms, or altered activity of PKCα, may favor the amyloidogenic pathway.[1] Increased PKCα activity has been linked to enhanced Aβ-mediated synaptic damage.[6][7] Furthermore, PKCδ has been shown to increase the expression of β-secretase (BACE1), the initial enzyme in the amyloidogenic cascade, leading to increased Aβ production.[8]

The diagram below illustrates the dual role of PKC in APP processing.

Caption: PKC's dual role in Amyloid Precursor Protein (APP) processing.

1.2. Tau Phosphorylation

The relationship between PKC and tau protein is complex, with different isoforms exerting opposing effects.[1]

-

Pro-phosphorylation: Certain isoforms, like PKCδ and PKCε, may contribute to the hyperphosphorylation of tau, a key step in the formation of neurofibrillary tangles (NFTs).[9][10]

-

Inhibitory Effects: Conversely, activation of PKC, including isoforms PKCα and PKCθ, can inhibit GSK-3β, a primary tau kinase, thereby reducing tau hyperphosphorylation.[1] This suggests that activating specific PKC isoforms could be a therapeutic strategy to mitigate tau pathology.[1]

1.3. Neuroinflammation and Synaptic Plasticity

Dysregulated PKC signaling is a significant contributor to the chronic neuroinflammation observed in AD.[2]

-

Microglial Activation: Aβ accumulation can trigger microglial activation, and certain PKC isoforms, particularly PKCδ, play a crucial role in this process.[11][12] Activated PKCδ in microglia upregulates the NF-κB pathway, leading to the overproduction of pro-inflammatory cytokines like TNF-α and IL-1β.[11][13]

-

Synaptic Dysfunction: PKC is essential for normal synaptic plasticity, including long-term potentiation (LTP), a cellular basis for learning and memory.[1][3] In AD, altered PKC activity disrupts the phosphorylation of key synaptic receptors like NMDA and AMPA, impairing synaptic function and contributing to cognitive decline.[1]

Quantitative Data on PKC Modulators in AD Research

The following tables summarize quantitative findings from preclinical studies investigating PKC inhibitors and activators for Alzheimer's disease.

Table 1: PKC Inhibitors in Alzheimer's Disease Models

| Compound | Target Isoform(s) | Model | Key Quantitative Findings | Reference(s) |

| Enzastaurin (LY317615) | PKCβ (IC50 = 6 nM) | Cell-free assay | Selectively inhibits PKCβ over PKCα (39 nM), PKCγ (83 nM), and PKCε (110 nM). | [14] |

| Rottlerin | Primarily PKCδ | APPswe/PS1dE9 Mice | Markedly decreased IκBα and p65 phosphorylation, BACE1 expression, and Aβ production/deposition. Ameliorated cognitive deficits. | [15] |

| Bisindolylmaleimide X (BIMX) | Broad PKC inhibitor | 3xTg-AD Mice | Attenuated laparotomy-induced neuroinflammation and cognitive deficits. | [13] |

| PKCα Knockout/Antagonists | PKCα | Mouse Hippocampal Slices | Abolished Aβ-induced reduction in synaptic activity. | [6] |

Table 2: PKC Activators in Alzheimer's Disease Models

| Compound | Target Isoform(s) | Model | Key Quantitative Findings | Reference(s) |

| Bryostatin-1 | PKCε, PKCα | AD Double-Transgenic Mice | Reduced brain Aβ40 and Aβ42 levels. | [16] |

| TPPB | General PKC activator | PC12 & SH-SY5Y cells | Promoted sAPPα secretion; decreased β-secretase activity and Aβ40 release. | [17][18] |

| Phorbol Esters | General PKC activator | APP-expressing cells | Increased non-pathogenic processing of APP by enhancing α-secretase cleavage. | [19] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are protocols for key experiments used to assess the efficacy of PKC inhibitors.

3.1. Quantification of Aβ40/42 and sAPPα Levels (ELISA)

This protocol outlines a standard sandwich ELISA procedure for measuring Aβ levels in brain homogenates or cell culture media.

-

Plate Coating: Coat a 96-well plate with a capture antibody specific for the C-terminus of Aβ42 or sAPPα (e.g., 1 µg/mL in coating buffer) and incubate overnight at 4°C.[20]

-

Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[20]

-

Blocking: Block non-specific binding sites by adding blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.[20]

-

Sample Incubation: Add prepared standards and samples (e.g., brain homogenates, conditioned media) to the wells and incubate for 2 hours at room temperature or overnight at 4°C.[20][21]

-

Detection Antibody: After washing, add a biotinylated detection antibody (e.g., 6E10 for sAPPα and Aβ) and incubate for 1-2 hours at room temperature.[21]

-

Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 1 hour at room temperature.[21]

-

Substrate Development: After a final wash, add a TMB substrate solution. A blue color will develop. Stop the reaction with a stop solution (e.g., 2N H₂SO₄), which will turn the color yellow.[20][21]

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.[21] Convert absorbance values to concentrations using the standard curve.

3.2. Western Blotting for Protein Expression (e.g., BACE1, sAPPα)

This method is used to detect and quantify the expression levels of specific proteins.

-

Sample Preparation: Homogenize brain tissue or lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BACE1, anti-sAPPα) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.

-

Quantification: Densitometrically quantify the band intensities and normalize to a loading control protein (e.g., GAPDH, β-actin).[15]

3.3. Behavioral Testing in Animal Models (Morris Water Maze)

The Morris Water Maze is a widely used test to assess spatial learning and memory in rodent models of AD.[22][23]

-

Apparatus: A large circular pool is filled with opaque water containing a hidden escape platform submerged just below the surface.[20] Visual cues are placed around the room.[20]

-

Acquisition Phase (4-5 days): Mice undergo multiple trials per day. For each trial, the mouse is placed in the pool from different starting positions and allowed to swim to find the hidden platform.[20] The time taken to find the platform (escape latency) is recorded.[20] If the mouse fails to find it within a set time (e.g., 60-90 seconds), it is guided to the platform.[20]

-

Probe Trial (24 hours after last acquisition trial): The platform is removed, and the mouse is allowed to swim freely for 60 seconds.[20] The time spent in the target quadrant (where the platform was located) and the number of crossings over the former platform location are measured as an indicator of memory retention.[20]

The workflow for testing a potential PKC inhibitor is visualized below.

Caption: General experimental workflow for evaluating a PKC inhibitor for AD.

Conclusion and Future Directions

The intricate involvement of PKC in Alzheimer's disease pathology presents both challenges and significant therapeutic opportunities. The isoform-specific and sometimes opposing roles of PKC necessitate the development of highly selective modulators. While broad inhibition of PKC could have unintended consequences, selectively inhibiting detrimental isoforms like PKCδ or carefully activating beneficial ones like PKCε holds promise.[1][11] Research indicates that inhibiting PKCα, which can mediate Aβ's detrimental effects on synapses, could be a viable strategy.[6][19] The repurposing of PKC inhibitors that failed in cancer clinical trials may offer a fast-tracked therapeutic avenue for Alzheimer's disease.[6][24] Future research must focus on elucidating the precise, context-dependent functions of each PKC isoform in the brain and developing isoform-selective compounds with favorable pharmacokinetic profiles for CNS applications.

References

- 1. Protein Kinase C (PKC) in Neurological Health: Implications for Alzheimer’s Disease and Chronic Alcohol Consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alzheimer Disease | Targeting protein kinase C signaling cascades in alzheimer’s disease: emerging neuroprotective roles of aurothioglucose | springermedicine.com [springermedicine.com]

- 3. Common Mechanisms of Alzheimer’s Disease and Ischemic Stroke: The Role of Protein Kinase C in the Progression of Age-Related Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein Kinase C-Regulated Aβ Production and Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amyloid Precursor Protein Processing and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. neurosciencenews.com [neurosciencenews.com]

- 7. sciencedaily.com [sciencedaily.com]

- 8. Protein Kinase C (PKC) in Neurological Health: Implications for Alzheimer’s Disease and Chronic Alcohol Consumption [mdpi.com]

- 9. Phosphorylation events mediated by protein kinase C alpha and epsilon participate in regulation of tau steady-state levels and generation of certain "Alzheimer-like" phospho-epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. PKCδ serves as a potential biomarker and therapeutic target for microglia-mediated neuroinflammation in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ovid.com [ovid.com]

- 13. Frontiers | The role of PKC/PKR in aging, Alzheimer's disease, and perioperative neurocognitive disorders [frontiersin.org]

- 14. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of PKCδ reduces amyloid-β levels and reverses Alzheimer disease phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Therapeutic effects of PKC activators in Alzheimer's disease transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. New protein kinase C activator regulates amyloid precursor protein processing in vitro by increasing alpha-secretase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. portlandpress.com [portlandpress.com]

- 20. benchchem.com [benchchem.com]

- 21. Regulation of the Soluble Amyloid Precursor Protein α (sAPPα) Levels by Acetylcholinesterase and Brain-Derived Neurotrophic Factor in Lung Cancer Cell Media - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Targeting Human Central Nervous System Protein Kinases: An Isoform Selective p38αMAPK Inhibitor That Attenuates Disease Progression in Alzheimer’s Disease Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 24. alzheimersnewstoday.com [alzheimersnewstoday.com]

(S)-Ro 32-0432: A Technical Guide for Studying T-Cell Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Ro 32-0432 is a potent, selective, and cell-permeable inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases crucial for signal transduction in various cell types, including T-lymphocytes. This bisindolylmaleimide derivative has emerged as a valuable pharmacological tool for dissecting the role of PKC in T-cell activation and has been investigated for its therapeutic potential in T-cell-driven chronic inflammatory and autoimmune diseases.[1] This technical guide provides an in-depth overview of (S)-Ro 32-0432, its mechanism of action, and detailed protocols for its application in studying T-cell activation.

Mechanism of Action: A Potent and Selective PKC Inhibitor

(S)-Ro 32-0432 exerts its inhibitory effects by competing with ATP for the catalytic domain of PKC. It displays selectivity for conventional PKC isoforms (cPKCs) over novel and atypical isoforms. The inhibitory potency of (S)-Ro 32-0432 against various PKC isoforms is summarized in the table below.

| PKC Isoform | IC50 (nM) |

| PKCα | 9 |

| PKCβI | 28 |

| PKCβII | 31 |

| PKCγ | 37 |

| PKCε | 108 |

Table 1: Inhibitory potency (IC50) of (S)-Ro 32-0432 against various Protein Kinase C (PKC) isoforms.

Role in T-Cell Activation

T-cell activation is a complex process initiated by the engagement of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC). This initial signal, in concert with co-stimulatory signals, triggers a cascade of intracellular signaling events, leading to cytokine production, proliferation, and differentiation into effector T-cells. PKC, particularly the conventional isoforms, plays a pivotal role in this signaling cascade, downstream of phospholipase C (PLC) activation and the generation of diacylglycerol (DAG) and inositol trisphosphate (IP3).

(S)-Ro 32-0432 has been demonstrated to potently inhibit key events in T-cell activation, including:

-

Interleukin-2 (IL-2) Secretion: IL-2 is a critical cytokine for T-cell proliferation and survival. (S)-Ro 32-0432 effectively blocks IL-2 secretion from stimulated T-cells.[1]

-

IL-2 Receptor (CD25) Expression: The high-affinity IL-2 receptor (CD25) is upregulated upon T-cell activation, rendering the cells responsive to IL-2. (S)-Ro 32-0432 inhibits the expression of CD25 on the surface of T-cells.[1]

-

T-Cell Proliferation: By inhibiting IL-2 production and receptor expression, (S)-Ro 32-0432 effectively suppresses the proliferation of T-cells in response to various stimuli.[1]

The inhibitory effects of (S)-Ro 32-0432 on T-cell functions are summarized in the following table:

| T-Cell Function | Stimulus | IC50 of (S)-Ro 32-0432 (nM) |

| Proliferation | Phytohemagglutinin (PHA) + Phorbol 12-myristate 13-acetate (PMA) | ~100 - 200 |

| IL-2 Secretion | PHA + PMA | ~50 - 100 |

| IL-2 Receptor Expression | PHA + PMA | ~50 - 100 |

Table 2: Approximate IC50 values for the inhibition of human T-cell functions by (S)-Ro 32-0432.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the T-cell activation signaling pathway, the point of inhibition by (S)-Ro 32-0432, and a typical experimental workflow for studying its effects.

Caption: T-cell activation signaling pathway and the inhibitory action of (S)-Ro 32-0432.

Caption: Experimental workflow for studying the effects of (S)-Ro 32-0432 on T-cell activation.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of (S)-Ro 32-0432 on T-cell activation.

Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Materials: Ficoll-Paque PLUS, Hanks' Balanced Salt Solution (HBSS), Fetal Bovine Serum (FBS), whole human blood.

-

Protocol:

-

Dilute whole blood 1:1 with HBSS.

-

Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

-

Carefully aspirate the upper layer, leaving the mononuclear cell layer at the interphase undisturbed.

-

Collect the mononuclear cell layer and transfer to a new 50 mL tube.

-

Wash the cells by adding 30 mL of HBSS and centrifuging at 300 x g for 10 minutes.

-

Resuspend the cell pellet in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (complete medium).

-

Count the cells and assess viability using trypan blue exclusion.

-

T-Cell Proliferation Assay ([³H]-Thymidine Incorporation)

-

Materials: Complete RPMI-1640 medium, 96-well flat-bottom plates, Phytohemagglutinin (PHA), Phorbol 12-myristate 13-acetate (PMA), (S)-Ro 32-0432, [³H]-thymidine.

-

Protocol:

-

Seed 1 x 10⁵ PBMCs per well in 100 µL of complete medium in a 96-well plate.

-

Prepare serial dilutions of (S)-Ro 32-0432 in complete medium. Add 50 µL of the inhibitor dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the cells with the inhibitor for 1 hour at 37°C in a 5% CO₂ incubator.

-

Prepare a stimulation cocktail of PHA (1 µg/mL) and PMA (10 ng/mL) in complete medium. Add 50 µL of the stimulation cocktail to each well (except for unstimulated controls).

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Pulse the cells by adding 1 µCi of [³H]-thymidine to each well and incubate for an additional 18 hours.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Measure the incorporated radioactivity using a liquid scintillation counter.

-

Calculate the percentage of inhibition of proliferation for each concentration of (S)-Ro 32-0432 compared to the stimulated control.

-

IL-2 Secretion Assay (ELISA)

-

Materials: Complete RPMI-1640 medium, 24-well plates, PHA, PMA, (S)-Ro 32-0432, Human IL-2 ELISA kit.

-

Protocol:

-

Seed 1 x 10⁶ PBMCs per well in 500 µL of complete medium in a 24-well plate.

-

Add various concentrations of (S)-Ro 32-0432 or vehicle control to the wells.

-

Pre-incubate for 1 hour at 37°C in a 5% CO₂ incubator.

-

Stimulate the cells with PHA (1 µg/mL) and PMA (10 ng/mL).

-

Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

Collect the cell culture supernatants by centrifugation.

-

Measure the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit according to the manufacturer's instructions.

-

Determine the dose-dependent inhibition of IL-2 secretion by (S)-Ro 32-0432.

-

IL-2 Receptor (CD25) Expression Assay (Flow Cytometry)

-

Materials: Complete RPMI-1640 medium, 6-well plates, PHA, PMA, (S)-Ro 32-0432, FITC- or PE-conjugated anti-human CD25 antibody, isotype control antibody, FACS buffer (PBS with 1% FBS and 0.05% sodium azide).

-

Protocol:

-

Seed 2 x 10⁶ PBMCs per well in 2 mL of complete medium in a 6-well plate.

-

Treat the cells with different concentrations of (S)-Ro 32-0432 or vehicle control for 1 hour.

-

Stimulate the cells with PHA (1 µg/mL) and PMA (10 ng/mL).

-

Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in FACS buffer and incubate with an anti-human CD25 antibody or an isotype control antibody for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

-

Analyze the percentage of CD25-positive cells and the mean fluorescence intensity to quantify the effect of (S)-Ro 32-0432 on IL-2 receptor expression.

-

Conclusion

(S)-Ro 32-0432 is a powerful and specific tool for investigating the role of Protein Kinase C in T-cell activation. Its ability to inhibit key downstream events of TCR signaling provides researchers with a means to dissect the intricate molecular mechanisms governing T-lymphocyte function. The detailed protocols provided in this guide offer a starting point for utilizing (S)-Ro 32-0432 to explore its effects on T-cell proliferation, cytokine secretion, and receptor expression, thereby facilitating further research into T-cell biology and the development of novel immunomodulatory therapies.

References

(S)-Ro 32-0432: A Technical Whitepaper on its Anti-inflammatory Properties

Audience: Researchers, scientists, and drug development professionals.

Abstract

(S)-Ro 32-0432 is a potent, selective, and cell-permeable inhibitor of protein kinase C (PKC), a family of enzymes pivotal in cellular signal transduction pathways, including those governing inflammation. This document provides a comprehensive technical overview of the anti-inflammatory properties of (S)-Ro 32-0432, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action. The evidence presented underscores its potential as a therapeutic agent for chronic inflammatory and autoimmune diseases.

Introduction

Protein kinase C (PKC) isoforms play crucial roles in regulating a myriad of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. Dysregulation of PKC signaling is implicated in the pathophysiology of numerous inflammatory conditions. (S)-Ro 32-0432 is a bisindolylmaleimide derivative that acts as a selective, ATP-competitive inhibitor of PKC.[1][2] Its ability to suppress T-cell activation and subsequent inflammatory cascades has positioned it as a significant tool for immunological research and a potential therapeutic candidate for various inflammatory disorders.[1][3] This whitepaper consolidates the current understanding of the anti-inflammatory profile of (S)-Ro 32-0432.

Mechanism of Action

(S)-Ro 32-0432 exerts its inhibitory effects by competing with ATP for the kinase domain of PKC. It displays a degree of selectivity for the conventional PKC isoforms (α, β, γ) over the novel (δ, ε, η, θ) and atypical (ζ, ι/λ) isoforms.[4][5] By inhibiting PKC, particularly PKCα, (S)-Ro 32-0432 effectively blocks downstream signaling events that lead to the activation of transcription factors, such as NF-κB, which are responsible for the expression of pro-inflammatory genes.[6] This inhibition ultimately results in the suppression of inflammatory cell activation and the production of inflammatory mediators.

Quantitative Data

The potency and selectivity of (S)-Ro 32-0432 have been characterized across various in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibitory Activity of (S)-Ro 32-0432 against PKC Isoforms

| PKC Isoform | IC50 (nM) | Source(s) |

| PKCα | 9 - 9.3 | [1][2][7] |

| PKCβI | 28 | [1][2][7] |

| PKCβII | 30 - 31 | [1][2][8] |

| PKCγ | 36.5 - 37 | [1][2][8] |

| PKCε | 108 - 108.3 | [1][2][7] |

Table 2: Effect of (S)-Ro 32-0432 on Inflammatory Cytokine Production

| Model System | Inflammatory Stimulus | Cytokine(s) Inhibited | Key Findings | Source(s) |

| Human Peripheral T-cells | Phorbol ester + Phytohemagglutinin/anti-CD3 | IL-2 | Inhibition of IL-2 secretion and IL-2 receptor expression. | [1][3] |

| Human Monocyte-Derived Macrophages | Lipopolysaccharide (LPS) | TNF-α | Dose-dependent suppression of TNF-α production with an IC50 of 11.5 nM.[5] | [5] |

| Rat Model of Experimental Autoimmune Myocarditis (EAM) | Autoimmune | IL-1β, IL-17 | Significant reduction in the mRNA expression of IL-1β and IL-17 in cardiac tissue.[9][10] | [9][10] |

| Macrophages | Lipopolysaccharide (LPS) | TNF-α, IL-1β, IL-6 | A PKCα inhibitor, Ro-32-0432, reversed the LPS-induced increase in these pro-inflammatory cytokines.[11] | [6][11] |

Table 3: Efficacy of (S)-Ro 32-0432 in In Vivo Inflammation Models

| Animal Model | Condition | Dosage and Administration | Key Outcomes | Source(s) |

| Lewis Rats | Experimental Autoimmune Myocarditis (EAM) | 1 mg/kg, intraperitoneal injection, every two days from day 14 to 18. | Reduced cardiac inflammation, fibrosis, and apoptosis; decreased expression of IL-1β and IL-17.[9][10][12] | [9][10][12] |

| Rats | Phorbol Ester-Induced Edema | Oral administration | Inhibition of edema, demonstrating systemic efficacy. | [3] |

| Rats | Adjuvant-Induced Arthritis | Oral administration | Inhibition of secondary paw swelling. | [3] |

Experimental Protocols

In Vivo Model: Experimental Autoimmune Myocarditis (EAM) in Lewis Rats

This protocol describes the induction of EAM in Lewis rats and the subsequent treatment with (S)-Ro 32-0432 to assess its anti-inflammatory effects in an in vivo setting.[9][12]

1. Animal Model:

-

Male Lewis rats (6-8 weeks old) are used.

-

Animals are housed under standard laboratory conditions.

2. EAM Induction:

-

On day 0, rats are immunized with an emulsion containing porcine cardiac myosin (1 mg) in complete Freund's adjuvant (CFA).

-

The emulsion is injected into the footpads.

3. (S)-Ro 32-0432 Administration:

-

(S)-Ro 32-0432 is dissolved in dimethyl sulfoxide (DMSO) at a concentration of 3 mg/mL.[9][12]

-

The solution is administered via intraperitoneal injection at a dosage of 1 mg/kg.[9][12]

-

Injections are given every two days from day 14 to day 18 post-immunization, a period corresponding to the most severe inflammation.[9][12]

-

A control group receives intraperitoneal injections of the same volume of DMSO.[12]

4. Outcome Assessment:

-

Rats are sacrificed at week 3 post-immunization.

-

Hearts are harvested for histopathological analysis (e.g., H&E staining for inflammatory cell infiltration) and molecular analysis.

-

Quantitative real-time PCR (qRT-PCR) is performed on cardiac tissue to measure the mRNA expression levels of pro-inflammatory cytokines such as IL-1β and IL-17.[9]

In Vitro Model: Cytokine Production in Macrophages

This protocol details the methodology for evaluating the effect of (S)-Ro 32-0432 on the production of pro-inflammatory cytokines by macrophages stimulated with lipopolysaccharide (LPS).[5]

1. Cell Culture:

-

Human peripheral blood monocytes are isolated and differentiated into macrophages.

-

Macrophages are plated at a density of 1 x 10^5 cells/well in a 96-well plate.

2. Treatment:

-

Cells are pre-treated with varying concentrations of (S)-Ro 32-0432 for 1 hour.

-

Following pre-treatment, cells are stimulated with LPS (1 ng/mL) to induce an inflammatory response.

3. Incubation:

-

The cells are incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

4. Cytokine Measurement:

-

After incubation, the cell culture supernatants are collected.

-

The concentration of TNF-α in the supernatants is quantified using an enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows related to the anti-inflammatory actions of (S)-Ro 32-0432.

Caption: General PKC signaling pathway leading to inflammatory cytokine production.

Caption: Mechanism of (S)-Ro 32-0432 in preventing T-cell activation.

Caption: Experimental workflow for the EAM in vivo model.

Conclusion

(S)-Ro 32-0432 is a well-characterized, potent inhibitor of Protein Kinase C with demonstrated anti-inflammatory activity across a range of preclinical models. Its ability to suppress key inflammatory cytokines and ameliorate disease in models of autoimmune myocarditis and arthritis highlights its therapeutic potential.[3][9][10] The detailed data and protocols presented in this whitepaper provide a solid foundation for further research and development of (S)-Ro 32-0432 and other PKC inhibitors as a novel class of anti-inflammatory therapeutics.

References

- 1. (S)-Ro 32-0432 | TargetMol [targetmol.com]

- 2. amsbio.com [amsbio.com]

- 3. Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. Conventional protein kinase C and atypical protein kinase Cζ differentially regulate macrophage production of tumour necrosis factor-α and interleukin-10 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of protein kinase C alpha attenuates lipopolysaccharide-triggered acute lung injury by alleviating the hyperinflammatory response and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ro-32-0432 [sigmaaldrich.com]

- 8. medkoo.com [medkoo.com]

- 9. oncotarget.com [oncotarget.com]

- 10. Effect of PKC inhibitor on experimental autoimmune myocarditis in Lewis rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of protein kinase C alpha attenuates lipopolysaccharide-triggered acute lung injury by alleviating the hyperinflammatory response and oxidative stress - Chen - Annals of Translational Medicine [atm.amegroups.org]

- 12. Frontiers | Protein Kinase C-Mediated Hyperphosphorylation and Lateralization of Connexin 43 Are Involved in Autoimmune Myocarditis-Induced Prolongation of QRS Complex [frontiersin.org]

Methodological & Application

Ro 32-0432 solubility in DMSO and other solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ro 32-0432 is a potent and selective, cell-permeable inhibitor of protein kinase C (PKC). It exhibits greater selectivity for conventional PKC isoforms (α, βI, βII, γ) over novel and atypical isoforms.[1] As a bisindolylmaleimide derivative, it functions by competing with ATP for binding to the catalytic domain of PKC. This inhibition of PKC makes Ro 32-0432 a valuable tool for investigating a wide range of cellular processes, including T-cell activation, inflammatory responses, and neuronal signaling.[2][3] This document provides detailed information on the solubility of Ro 32-0432, protocols for its use in both in vitro and in vivo settings, and an overview of the signaling pathways it modulates.

Solubility Data

The solubility of Ro 32-0432 is a critical factor for the preparation of stock solutions and experimental assays. The compound is sparingly soluble in aqueous solutions but shows good solubility in organic solvents.

| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |

| DMSO | 4.89 - 5 | ~10 | Gentle warming and sonication may be required to fully dissolve the compound. It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[2] |

| Methanol | Not specified | Not specified | Soluble.[4] |

Note: The molecular weight of Ro 32-0432 hydrochloride is 489.01 g/mol . Batch-specific molecular weights may vary due to hydration.[5]

Experimental Protocols

Materials:

-

Ro 32-0432 hydrochloride powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

-

Vortex mixer

-

Water bath or sonicator (optional)

Protocol:

-

Equilibrate the Ro 32-0432 vial to room temperature before opening.

-

To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, to 1 mg of Ro 32-0432 (MW: 489.01), add 204.49 µL of DMSO.

-

Vortex the solution thoroughly to dissolve the compound.

-

If necessary, gently warm the solution to 37°C or briefly sonicate to aid dissolution.[2][6][7]

-

Once dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solutions at -20°C for up to one month or at -80°C for up to six months.[2]

This protocol provides a general guideline for using Ro 32-0432 to inhibit PKC activity in cultured cells. The optimal concentration and incubation time will vary depending on the cell type and experimental design.

Materials:

-

Cultured cells of interest (e.g., Jurkat T-cells, PC12 cells, HepG2 cells)

-

Complete cell culture medium

-

Ro 32-0432 stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Protein assay reagents

-

Reagents for downstream analysis (e.g., Western blotting, kinase assay)

Protocol:

-

Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere or stabilize overnight.

-

Pre-treatment with Ro 32-0432:

-

Dilute the 10 mM Ro 32-0432 stock solution in complete culture medium to the desired final concentration. A typical working concentration range is 100 nM to 5 µM.[8][9]

-

Remove the existing medium from the cells and replace it with the medium containing Ro 32-0432.

-

Incubate the cells for a predetermined period (e.g., 30 minutes to 24 hours) prior to stimulation.[8][10]

-

-

Cell Stimulation (Optional): If studying the inhibitory effect of Ro 32-0432 on a specific signaling pathway, stimulate the cells with an appropriate agonist (e.g., phorbol 12-myristate 13-acetate (PMA) to activate PKC).

-

Cell Lysis and Analysis:

-

After incubation, wash the cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Analyze the lysates for the desired endpoints, such as the phosphorylation status of PKC substrates (e.g., MARCKS) by Western blotting or by performing a kinase assay.[11]

-

This protocol describes the intraperitoneal administration of Ro 32-0432 in a rat model, which has been used to study its effects on conditions like experimental autoimmune myocarditis and cerebral ischemia.[6][12]

Materials:

-

Ro 32-0432 hydrochloride

-

Dimethyl Sulfoxide (DMSO)

-

Sterile saline (0.9% NaCl) or other appropriate vehicle

-

Syringes and needles for injection

-

Experimental animals (e.g., rats)

Protocol:

-

Preparation of Dosing Solution:

-

Dissolve Ro 32-0432 in DMSO to create a concentrated stock solution (e.g., 3 mg/mL).[12]

-

For intraperitoneal (i.p.) injection, this stock may be administered directly or further diluted in a suitable vehicle like sterile saline, depending on the required dosage and final injection volume. A typical dosage for rats is around 1 mg/kg.[12]

-

-

Animal Dosing:

-

Acclimatize the animals to the experimental conditions.

-

Administer the prepared Ro 32-0432 solution via intraperitoneal injection. The injection volume should be appropriate for the size of the animal.

-

A control group should be administered the vehicle (e.g., DMSO diluted in saline) alone.[12]

-

-

Experimental Time Course and Analysis:

-

The timing of dosing relative to the experimental insult or observation period will depend on the study design. For example, in a model of experimental autoimmune myocarditis, Ro 32-0432 was injected every two days from day 14 to 18.[12]

-

At the end of the experiment, collect tissues or blood samples for analysis (e.g., histology, protein expression, biomarker levels).

-

Signaling Pathways and Experimental Workflows

Ro 32-0432 primarily targets the Protein Kinase C (PKC) family of enzymes. The activation of conventional PKC isoforms is a key step in many signal transduction pathways, typically initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). DAG and calcium (released from the endoplasmic reticulum in response to IP3) synergistically activate conventional PKCs at the plasma membrane. Activated PKC then phosphorylates a multitude of downstream target proteins, leading to various cellular responses.

Caption: PKC Signaling Pathway Inhibition by Ro 32-0432.

The following diagram illustrates a typical workflow for an experiment involving the use of Ro 32-0432.

Caption: General Experimental Workflow for using Ro 32-0432.

References

- 1. rndsystems.com [rndsystems.com]

- 2. Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ro 32-0432 hydrochloride | Protein Kinase C | Tocris Bioscience [tocris.com]

- 6. Protein kinase C inhibition attenuates vascular ETB receptor upregulation and decreases brain damage after cerebral ischemia in rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 8. joe.bioscientifica.com [joe.bioscientifica.com]

- 9. scispace.com [scispace.com]

- 10. journals.asm.org [journals.asm.org]

- 11. oncotarget.com [oncotarget.com]

- 12. Frontiers | Protein Kinase C-Mediated Hyperphosphorylation and Lateralization of Connexin 43 Are Involved in Autoimmune Myocarditis-Induced Prolongation of QRS Complex [frontiersin.org]

Determining the Cell Permeability of Ro 32-0432: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 32-0432 is a potent and selective, cell-permeable inhibitor of Protein Kinase C (PKC), demonstrating greater selectivity for conventional PKC isoforms (α, βΙ, βΙΙ, γ) over novel and atypical isoforms.[1][2] Its ability to penetrate the cell membrane is crucial for its mechanism of action, which involves targeting intracellular signaling cascades. As an orally active compound that has been shown to prevent T-cell driven chronic inflammatory responses in vivo, understanding its permeability characteristics is vital for drug development and research applications.[1]

These application notes provide detailed protocols for assessing the cell permeability of Ro 32-0432 using standard in vitro models: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay. Additionally, a protocol for a cell-based PKC inhibition assay is included to functionally confirm intracellular bioavailability.

Signaling Pathway of Ro 32-0432 Target: Protein Kinase C (PKC)

Ro 32-0432 acts by competitively binding to the ATP-binding site in the catalytic domain of PKC. This prevents the phosphorylation of downstream target proteins, thereby inhibiting the signaling pathways regulated by PKC. These pathways are integral to numerous cellular processes, including proliferation, differentiation, and apoptosis.

Caption: PKC signaling pathway and the inhibitory action of Ro 32-0432.

Data Presentation: Permeability Assessment of Ro 32-0432

The following tables present expected data for Ro 32-0432 in common permeability assays. These values are illustrative and serve as a benchmark for well-permeable compounds.

Table 1: Parallel Artificial Membrane Permeability Assay (PAMPA) Data

The PAMPA assay is a high-throughput method that assesses the passive diffusion of a compound across an artificial lipid membrane, modeling the gastrointestinal tract or blood-brain barrier.[3][4][5]

| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Permeability Classification |

| Ro 32-0432 | 10.5 ± 1.2 | High |

| Propranolol (High Perm.) | 15.2 ± 1.5 | High |

| Atenolol (Low Perm.) | 0.8 ± 0.2 | Low |

Compounds with a Pe > 1.5 x 10-6 cm/s are generally classified as having high permeability.[6]

Table 2: Caco-2 Permeability Assay Data

The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium. This model allows for the assessment of both passive diffusion and active transport mechanisms.

| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (Papp(B→A)/Papp(A→B)) | Permeability Classification |

| Ro 32-0432 | 12.8 ± 1.9 | 14.1 ± 2.1 | 1.1 | High |

| Propranolol (High Perm.) | 18.5 ± 2.5 | 20.1 ± 2.8 | 1.09 | High |

| Atenolol (Low Perm.) | 0.5 ± 0.1 | 0.6 ± 0.1 | 1.2 | Low |

| P-gp Substrate (e.g., Digoxin) | 0.2 ± 0.05 | 4.5 ± 0.8 | 22.5 | Low (Efflux) |

An efflux ratio > 2 suggests the compound may be a substrate for active efflux transporters like P-glycoprotein (P-gp).

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a method for determining the passive permeability of Ro 32-0432.

Caption: Workflow for the PAMPA permeability assay.

Materials:

-

Ro 32-0432

-

PAMPA "sandwich" plate system (96-well filter plate and acceptor plate)

-

Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

LC-MS/MS system

Procedure:

-

Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.

-

Prepare Donor Plate: Carefully apply 5 µL of the phospholipid solution to the filter membrane of each well in the donor plate.

-

Prepare Compound Solution: Prepare a 10 mM stock solution of Ro 32-0432 in DMSO. Dilute this stock in PBS to a final concentration of 10-50 µM.

-

Load Donor Plate: Add 150 µL of the Ro 32-0432 working solution to each well of the lipid-coated donor plate.

-

Assemble and Incubate: Place the donor plate onto the acceptor plate to form the "sandwich." Incubate at room temperature for 5 to 18 hours in a humidified chamber to minimize evaporation.

-

Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.

-

Analysis: Quantify the concentration of Ro 32-0432 in each sample using a validated LC-MS/MS method.

-

Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.

Protocol 2: Caco-2 Permeability Assay

This protocol provides a method for assessing both passive and active transport of Ro 32-0432 across a cellular monolayer.

Caption: Workflow for the Caco-2 Permeability Assay.

Materials:

-

Caco-2 cells (ATCC HTB-37)

-

Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

-

Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)

-

Hanks' Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES, pH 7.4

-

Ro 32-0432

-

TEER meter

-

LC-MS/MS system

Procedure:

-

Cell Culture: Seed Caco-2 cells onto Transwell® inserts at a density of ~60,000 cells/cm². Culture for 21-25 days, changing the medium every 2-3 days, to allow for the formation of a differentiated monolayer.

-

Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values >250 Ω·cm² are typically suitable for the assay.

-

Transport Experiment Preparation:

-

Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS.

-

Pre-incubate the monolayers with HBSS for 30 minutes at 37°C.

-

Prepare a dosing solution of Ro 32-0432 (e.g., 10 µM) in HBSS.

-

-

Apical to Basolateral (A→B) Transport:

-

Add the Ro 32-0432 dosing solution to the apical (upper) chamber.

-

Add fresh HBSS to the basolateral (lower) chamber.

-

-

Basolateral to Apical (B→A) Transport:

-

Add the Ro 32-0432 dosing solution to the basolateral chamber.

-

Add fresh HBSS to the apical chamber.

-

-

Incubation: Incubate the plates at 37°C with gentle shaking for 2 hours.

-

Sample Collection: At the end of the incubation, collect samples from both the apical and basolateral chambers.

-

Analysis and Calculation:

-

Analyze the concentration of Ro 32-0432 in all samples using a validated LC-MS/MS method.

-

Calculate the Papp values for both A→B and B→A directions.

-

Calculate the efflux ratio by dividing Papp (B→A) by Papp (A→B).

-

Protocol 3: Functional Confirmation of Cell Permeability via PKC Inhibition Assay

This assay functionally confirms that Ro 32-0432 can cross the cell membrane and inhibit its intracellular target, PKC. This can be assessed by measuring the phosphorylation of a known PKC substrate, such as Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS).

Materials:

-

A suitable cell line (e.g., HeLa, Jurkat T-cells)

-

Ro 32-0432

-

Phorbol 12-myristate 13-acetate (PMA) - a PKC activator

-

Lysis buffer

-

Antibodies: anti-phospho-MARCKS and anti-total-MARCKS

-

Western blotting reagents and equipment

Procedure:

-

Cell Treatment:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat cells with varying concentrations of Ro 32-0432 (e.g., 10 nM - 1 µM) or vehicle control (DMSO) for 1-2 hours.

-

Stimulate the cells with a PKC activator, such as PMA (e.g., 100 nM), for 15-30 minutes to induce MARCKS phosphorylation.